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Abstract

CCT374705 is a potent and selective, orally active inhibitor of the B-cell ymphoma 6 (BCL6)
transcriptional repressor. As an oncogenic driver in malignancies such as diffuse large B-cell
lymphoma (DLBCL), BCL6 represents a critical therapeutic target. This document provides a
comprehensive technical overview of CCT374705, including its chemical structure,
physicochemical properties, mechanism of action, and key experimental data. Detailed
methodologies for relevant assays are provided to enable researchers to replicate and build
upon existing findings.

Chemical Structure and Properties

CCT374705 is a tricyclic quinolinone derivative. Its discovery stemmed from the optimization of
a previously identified series, aiming to enhance cellular potency and in vivo exposure.[1][2]
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Identifier Value

5-chloro-2-((5-chloro-6-fluoropyridin-2-
IUPAC Name yl)amino)-8-(2,2-difluoro-1-cyclopropylethyl)-7,8-
dihydropyrido[4,3-b]quinolin-6(5H)-one

CAS Number 2640647-90-9[3]
Molecular Formula C21H18CIF3N402[3]
C1C(C(F)
SMILES (F)C1)N2C=C(C=C3C2=C(C(=O)N(C3=0)C)NC

4=NC=C(C=C4F)CI)Cl

Physicochemical Properties

Property Value Reference

Molecular Weight 450.85 g/mol [3]

Topological Polar Surface Area  Optimized to be lower than

[1](21[4]

(TPSA) previous inhibitors
Permeability Good (17) [1]
Efflux Ratio Low (2.3) [1]

Mechanism of Action and Biological Target

CCT374705 is a potent inhibitor of the BCL6 protein.[4][5] BCL6 is a transcriptional repressor
that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in
lymphomagenesis.[6] It exerts its repressive function by recruiting corepressors to its BTB
domain, thereby regulating the expression of genes involved in cell cycle, apoptosis, and
differentiation.[3] CCT374705 binds to the BTB domain of BCL6, disrupting its interaction with
corepressors and thereby inhibiting its transcriptional repressor activity. The crystal structure of
CCT374705 in complex with the BCL6 BTB domain has been solved and is available under
PDB code 8C78.[5][7]

BCL6 Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10150366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150366/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00155
https://pubmed.ncbi.nlm.nih.gov/37026591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817639/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00155
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00155
https://www.benchchem.com/product/b10857356?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817639/
https://www.chemicalprobes.org/cct374705
https://pubmed.ncbi.nlm.nih.gov/17785208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150366/
https://www.benchchem.com/product/b10857356?utm_src=pdf-body
https://www.benchchem.com/product/b10857356?utm_src=pdf-body
https://www.chemicalprobes.org/cct374705
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c00155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a simplified BCL6 signaling pathway, highlighting key
interactions and downstream effects. BCL6 represses target genes that are involved in crucial
cellular processes. Inhibition of BCL6 by CCT374705 alleviates this repression.
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A simplified diagram of the BCL6 signaling pathway.

In Vitro Activity

CCT374705 has demonstrated potent and selective inhibitory activity in various in vitro assays.

Biochemical and Cellular Potency
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Assay IC50 / GI50 Reference

BCL6 TR-FRET 6 nM [5]

Cellular Potency (specific cell
_ 22 nM [1]
lines)

Antiproliferative Activity (OCI-
Lyl and Karpas 422)

Sub-100 nM GI50

Selectivity Profile

A safety profiling study of CCT374705 was conducted against a panel of 78 targets, where all
targets showed a Kd above 1 uM.[5] A broader kinase panel screen against 468 kinases also
confirmed its selective activity with minimal off-target interactions.[5]

In Vivo Pharmacology and Pharmacokinetics

CCT374705 exhibits favorable in vivo properties, making it a suitable chemical probe for in vivo
studies.

Pharmacokinetic Properties in BALB/c Mice

Parameter Value Dosing Reference
Oral Bioavailability Moderate 5 mg/kg p.o. [3]
Clearance Low total clearance 1 mg/kg i.v. [3]

Plasma Protein
o Low - [3]
Binding

In Vivo Efficacy

Modest in vivo efficacy of CCT374705 was observed in a lymphoma xenograft mouse model
following oral dosing.[1][2][4]

Experimental Workflow: In Vivo Efficacy Study
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The following diagram outlines a typical workflow for assessing the in vivo efficacy of
CCT374705 in a lymphoma xenograft model.
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A generalized workflow for in vivo efficacy studies.

Experimental Protocols

Detailed methodologies for key assays are provided below, based on standard practices and
information from related studies.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-
FRET) Assay

This assay is used to measure the biochemical potency of compounds in inhibiting the BCL6-
corepressor interaction.

Materials:

Recombinant BCL6 protein

Biotinylated corepressor peptide

Europium-labeled anti-tag antibody (e.g., anti-GST)

Streptavidin-conjugated acceptor fluorophore (e.g., APC)
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e Assay buffer (e.g., PBS with 0.1% BSA)

o 384-well low-volume plates

e Test compound (CCT374705)

Protocol:

Prepare a serial dilution of CCT374705 in DMSO.
¢ Add a small volume of the diluted compound to the assay wells.

o Add the BCL6 protein and biotinylated corepressor peptide to the wells and incubate for a
specified time (e.g., 30 minutes) at room temperature to allow for binding.

e Add the Europium-labeled antibody and streptavidin-APC conjugate and incubate for a
further period (e.g., 60 minutes) at room temperature, protected from light.

e Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor and acceptor wavelengths.

o Calculate the TR-FRET ratio and plot the results against the compound concentration to
determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of CCT374705 on the growth of BCL6-dependent cancer cell
lines.

Materials:

BCL6-dependent cell lines (e.g., OCI-Ly1, Karpas 422)

Complete cell culture medium

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
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e Test compound (CCT374705)
Protocol:

o Seed the cells in 96-well plates at a predetermined density and allow them to adhere or
stabilize overnight.

o Treat the cells with a serial dilution of CCT374705.

 Incubate the plates for a specified period (e.g., 72 hours).

» Add the cell viability reagent according to the manufacturer's instructions.
e Measure the signal (luminescence or fluorescence) using a plate reader.

o Normalize the data to vehicle-treated controls and plot the results to determine the GI50
(concentration for 50% growth inhibition).

Microsomal Stability Assay

This assay evaluates the metabolic stability of CCT374705 in liver microsomes.

Materials:

Liver microsomes (human or mouse)

NADPH regenerating system (or NADPH)

Phosphate buffer (pH 7.4)

Test compound (CCT374705)

Acetonitrile with an internal standard for quenching

LC-MS/MS system

Protocol:

e Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
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e Add CCT374705 to the microsomal suspension and initiate the reaction by adding the
NADPH regenerating system.

e At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture
and quench it with ice-cold acetonitrile containing an internal standard.

o Centrifuge the samples to precipitate the proteins.
e Analyze the supernatant by LC-MS/MS to quantify the remaining amount of CCT374705.

» Plot the natural logarithm of the percentage of remaining compound against time to
determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Conclusion

CCT374705 is a valuable research tool for investigating the biological functions of BCL6 and
for the preclinical validation of BCL6 inhibition as a therapeutic strategy in lymphoma and
potentially other malignancies. Its favorable in vitro and in vivo properties, combined with its
high potency and selectivity, make it a superior chemical probe compared to earlier BCL6
inhibitors. The experimental protocols provided herein should facilitate further research into the
therapeutic potential of targeting BCL6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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